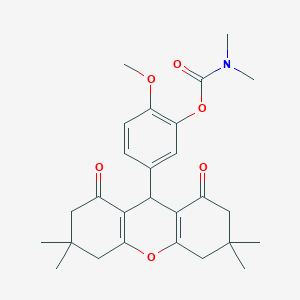![molecular formula C26H30N2O3 B3556502 1-[(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3556502.png)
1-[(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol
Overview
Description
1-[(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol is a chemical compound that has been widely used in scientific research to investigate its potential therapeutic properties. This compound belongs to the family of synthetic cannabinoids and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol involves its interaction with the endocannabinoid system. This compound has been shown to exhibit high affinity for the CB1 and CB2 cannabinoid receptors, which are widely distributed throughout the body. Activation of these receptors by this compound leads to a range of biochemical and physiological effects, including modulation of pain perception, inflammation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. These effects include modulation of pain perception, inflammation, and mood. This compound has also been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise modulation of the endocannabinoid system, which can be useful in investigating the role of this system in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which can impact the interpretation of experimental results.
Future Directions
There are several future directions for the research on 1-[(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol. One direction is to investigate its potential therapeutic applications in the treatment of various diseases, including pain, inflammation, anxiety, and depression. Another direction is to investigate its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to investigate the safety and toxicity of this compound, as well as its potential side effects.
Scientific Research Applications
1-[(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to exhibit a range of pharmacological activities, including cannabinoid receptor agonism, inhibition of fatty acid amide hydrolase, and inhibition of monoacylglycerol lipase. These activities suggest that this compound may have potential therapeutic applications in the treatment of various diseases, including pain, inflammation, anxiety, and depression.
properties
IUPAC Name |
[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-31-24-11-9-23(10-12-24)27-17-19-28(20-18-27)25(29)22-7-5-21(6-8-22)13-16-26(30)14-3-2-4-15-26/h5-12,30H,2-4,14-15,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBMDCKKAVXPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C#CC4(CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,9-diphenyl-2-(4-pyridinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3556425.png)
![10-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B3556433.png)
![7-ethyl-1,3-dimethyl-8-{[(2-methyl-1-naphthyl)methyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3556455.png)

![2-methoxy-4-(methylthio)-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B3556463.png)
![8-(4-chlorobenzoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3556470.png)
![1-{4-[4-(4,5-difluoro-2-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B3556476.png)
![4-methyl-5,7-bis[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3556481.png)
![1,3,7-trimethyl-8-({1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3556488.png)
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3556496.png)
![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3556503.png)
![N-{4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B3556508.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B3556513.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B3556517.png)